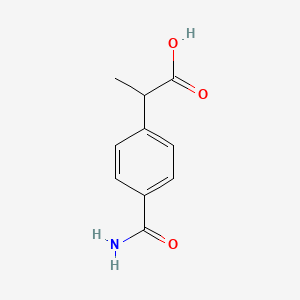
2-(4-Carbamoylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carbamoylphenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss 2-(4-Carbamoylphenyl)propanoic acid, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, analysis, and understanding of similar structures.
Synthesis Analysis
The synthesis of compounds related to 2-(4-Carbamoylphenyl)propanoic acid often involves catalytic processes or specific reaction conditions. For instance, the paper discussing the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines suggests that such a catalyst could potentially be used for the synthesis of peptide-like structures, which may be relevant for the synthesis of carbamoylphenyl derivatives . Additionally, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde and alpha-alanine indicates a method of introducing an amino group to a propanoic acid backbone, which could be adapted for the synthesis of 2-(4-Carbamoylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Carbamoylphenyl)propanoic acid can be elucidated using various spectroscopic techniques. For example, the study on 2-(4-fluorobenzylideneamino) propanoic acid employed NMR, FTIR, and Raman spectroscopy to verify its structure . These techniques could similarly be applied to determine the molecular structure of 2-(4-Carbamoylphenyl)propanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-(4-Carbamoylphenyl)propanoic acid can be complex. The paper on the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones shows how carboxylic acid derivatives can undergo intramolecular reactions to form cyclic structures . This information could be useful when considering the reactivity of the carbamoyl group in 2-(4-Carbamoylphenyl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamoylphenyl derivatives can be characterized by a variety of parameters. The study of alkoxyphenylcarbamic acid derivatives provides data on melting points, solubility, surface activity, and lipophilicity . These properties are crucial for understanding the behavior of 2-(4-Carbamoylphenyl)propanoic acid in different environments and could guide the development of analytical methods for its detection and quantification.
Applications De Recherche Scientifique
Novel Opioid Peptide-Derived Antagonists
2-(4-Carbamoylphenyl)propanoic acid has been utilized in the development of novel opioid antagonists. A study by (Ghosh et al., 2008) demonstrates the synthesis of tyrosine analogues, including 2-(4-Carbamoylphenyl)propanoic acid, as key components in opioid peptide-derived antagonists. These compounds show antagonism at opioid receptors, highlighting their potential in opioid-related research.
Chemical Synthesis and Characterization
The compound has also been studied for its role in chemical synthesis and characterization processes. (Chen et al., 2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, examining its crystal structure and stereochemistry. Such studies contribute to the understanding of the compound’s properties and potential applications in various fields.
Biological Activities and Pharmaceutical Research
In pharmaceutical research, 2-(4-Carbamoylphenyl)propanoic acid derivatives have been explored for their biological activities. A study by (Kanwal et al., 2020) synthesized derivatives of this compound and evaluated their antibacterial and antifungal potential, highlighting the compound’s relevance in medicinal chemistry.
Analytical Methods and Separation Techniques
The compound has also been a focus in the development of analytical methods and separation techniques. For instance, (Jin et al., 2020) conducted a study on the enantioseparation of 2-(4-methylphenyl)propanoic acid using countercurrent chromatography, contributing to advancements in chromatographic methods.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It is known that carboxylic acids, such as this compound, typically interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids generally act by donating a proton (h+), behaving as an acid, and interacting with biological targets such as enzymes and receptors .
Biochemical Pathways
Carboxylic acids like this compound typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Pharmacokinetics
It is known that carboxylic acids are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .
Result of Action
The effects of carboxylic acids are generally related to their interactions with biological targets and their participation in various metabolic processes .
Action Environment
The action, efficacy, and stability of 2-(4-Carbamoylphenyl)propanoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body . .
Propriétés
IUPAC Name |
2-(4-carbamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWUEBLDZNJSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carbamoylphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

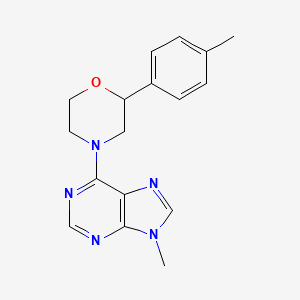
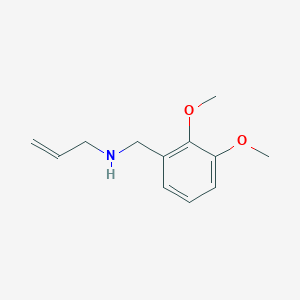
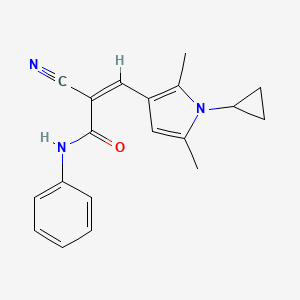
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)
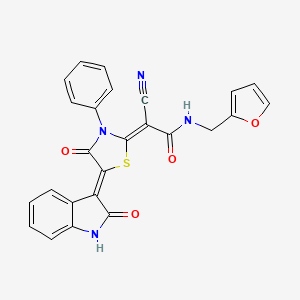
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

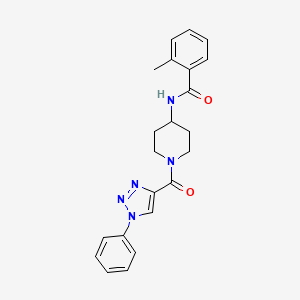
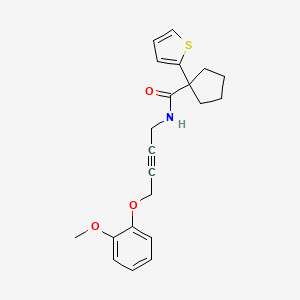
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)
